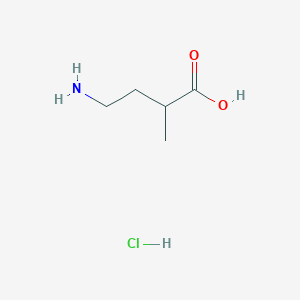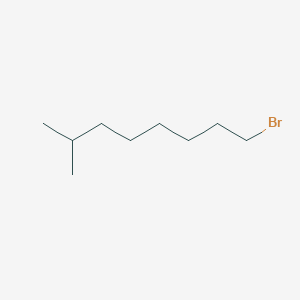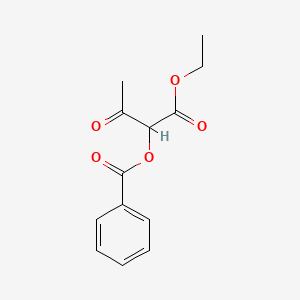
2-(4-Bromobutyl)-1,3-dioxolane
Descripción general
Descripción
2-(4-Bromobutyl)-1,3-dioxolane, commonly referred to as 4-BB-1,3-dioxolane, is an organic compound belonging to the class of dioxolanes. It is a colorless, flammable liquid with a boiling point of 111 °C. 4-BB-1,3-dioxolane is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and industrial processes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Preparation
2-(4-Bromobutyl)-1,3-dioxolane is utilized in the synthesis of various chemical compounds. For instance, the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone has been reported. This preparation involves using a weak acid catalyst and ethyl acetate as the reaction solvent, showcasing the compound's role in facilitating chemical transformations (Petroski, 2002).
Role in Synthesis of Advanced Materials
The compound has been involved in the synthesis of advanced materials. For example, the synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane illustrates its utility in creating compounds with potential applications in various industries (Mekonnen et al., 2009).
Liquid Crystal Technology
Notably, the compound has been found to enhance the dielectric and optical anisotropy of tolane-liquid crystals, implying its significant role in the field of liquid crystal technology. The introduction of 1,3-dioxolane as a terminal group in these crystals significantly increases their positive dielectric anisotropy and birefringence, suggesting potential applications in display technologies (Chen et al., 2015).
Green Solvent Applications
The compound has been used in the development of non-toxic and simple recovery processes for poly(3-hydroxybutyrate) using green solvent 1,3-dioxolane, highlighting its role in sustainable and environmentally-friendly chemical processes (Yabueng & Chanprateep Napathorn, 2018).
Enhanced Fluorescence in Nanoparticles
Furthermore, it's used in creating nanoparticles with enhanced fluorescence emission. For instance, bromo4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium complexes were utilized to initiate chain growth polymerization, resulting in nanoparticles exhibiting bright fluorescence emission. This indicates its potential application in the field of fluorescence-based technologies and materials science (Fischer et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromobutyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZEBQZCBQLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549241 | |
| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87227-41-6 | |
| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)




